5-Fluoropyridine-3-sulfonamide
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Overview
Description
5-Fluoropyridine-3-sulfonamide: is an organofluorine compound with the molecular formula C5H5FN2O2S. It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position and a sulfonamide group is attached at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 5-amino-3-pyridinesulfonamide followed by fluorination using a fluorinating agent such as sodium tetrafluoroborate .
Industrial Production Methods: Industrial production methods for 5-Fluoropyridine-3-sulfonamide are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoropyridine-3-sulfonamide can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can also participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.
Common Reagents and Conditions:
Fluorinating Agents: Sodium tetrafluoroborate, Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Various substituted pyridines can be formed depending on the reagents and conditions used.
Sulfonamides: Different sulfonamide derivatives can be synthesized through substitution reactions.
Scientific Research Applications
Chemistry: 5-Fluoropyridine-3-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: It is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their unique properties such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-sulfonamide in biological systems is not well-documented. the presence of the fluorine atom can influence the compound’s interaction with biological targets by enhancing binding affinity and selectivity. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
- 5-Fluoropyridine-2-sulfonamide
- 5-Fluoropyridine-4-sulfonamide
- 3-Fluoropyridine-5-sulfonamide
Comparison: 5-Fluoropyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBAIUXOYWJHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247591-65-6 |
Source
|
Record name | 5-fluoropyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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